![molecular formula C14H14FNO5S2 B3043883 Methyl 4-fluoro-3-(morpholine-4-sulfonyl)-1-benzothiophene-2-carboxylate CAS No. 946300-74-9](/img/structure/B3043883.png)
Methyl 4-fluoro-3-(morpholine-4-sulfonyl)-1-benzothiophene-2-carboxylate
Overview
Description
The compound “4-Fluoro-3-(morpholine-4-sulfonyl)-benzoic acid” is a biochemical used for proteomics research . It has a molecular formula of C11H12FNO5S and a molecular weight of 289.28 .
Molecular Structure Analysis
“Methyl 4-fluoro-3-{[3-(morpholine-4-sulfonyl)benzene]amido}benzoate” is a similar compound that contains 50 bonds in total, including 31 non-H bonds, 16 multiple bonds, 6 rotatable bonds, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ester (aromatic), 1 secondary amide (aromatic), 1 ether (aliphatic), and 1 sulfonamide (thio-/dithio-) .Physical And Chemical Properties Analysis
The compound “4-Fluoro-3-(morpholine-4-sulfonyl)-phenylamine” is a solid at room temperature . It has a molecular formula of C10H13FN2O3S and a molecular weight of 260.29 .Scientific Research Applications
Potential Inhibitor of Hepatitis B
A study by Ivachtchenko et al. (2019) developed a synthesis method for Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate and evaluated its potential as a new inhibitor of hepatitis B. The compound showed nanomolar inhibitory activity against HBV in vitro, making it a promising candidate for anti-hepatitis B virus research (Ivachtchenko et al., 2019).
Antimicrobial Activity
Janakiramudu et al. (2017) synthesized a series of sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, a linezolid intermediate, which showed potent antimicrobial activity. These compounds, including those similar in structure to Methyl 4-fluoro-3-(morpholine-4-sulfonyl)-1-benzothiophene-2-carboxylate, were effective against various bacteria and fungi, with some showing promising activity in the MIC range of 6.25–25.0 µg/mL (Janakiramudu et al., 2017).
Caspase-3 Inhibitors
Kravchenko et al. (2005) described the synthesis and evaluation of a series of compounds, including 2-substituted 4-methyl-8-(morpholine-4-sulfonyl)-pyrrolo[3,4-c]quinoline-1,3-diones, as nonpeptide small molecule inhibitors of caspase-3. This research indicates that compounds structurally related to Methyl 4-fluoro-3-(morpholine-4-sulfonyl)-1-benzothiophene-2-carboxylate could be potent inhibitors of caspase-3, with some demonstrating IC50 values in the range of 3-10 nM (Kravchenko et al., 2005).
properties
IUPAC Name |
methyl 4-fluoro-3-morpholin-4-ylsulfonyl-1-benzothiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO5S2/c1-20-14(17)12-13(11-9(15)3-2-4-10(11)22-12)23(18,19)16-5-7-21-8-6-16/h2-4H,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOOOACDUSWDSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-fluoro-3-(morpholine-4-sulfonyl)-1-benzothiophene-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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